molecular formula C8H18N2O B11808679 3-((Dimethylamino)methyl)piperidin-3-ol

3-((Dimethylamino)methyl)piperidin-3-ol

Cat. No.: B11808679
M. Wt: 158.24 g/mol
InChI Key: PFNNMDIHGDEFDN-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

The compound 3-((Dimethylamino)methyl)piperidin-3-ol is a bicyclic amine derivative with a hydroxyl group and a dimethylaminomethyl substituent on the same carbon atom of the piperidine ring. According to IUPAC nomenclature rules, the parent structure is piperidine, a six-membered saturated ring containing one nitrogen atom. The hydroxyl group (-OH) serves as the principal functional group, earning the suffix -ol. The substituents are numbered to assign the lowest possible locants, resulting in both the hydroxyl and dimethylaminomethyl groups being positioned at carbon 3.

The systematic IUPAC name is derived as follows:

  • Piperidin-3-ol : Indicates a hydroxyl group at position 3 of the piperidine ring.
  • (Dimethylamino)methyl : Specifies a methyl group bonded to a dimethylamino group (-N(CH₃)₂).
  • 3-((Dimethylamino)methyl) : Denotes the attachment of this substituent to carbon 3 of the piperidine ring.

Thus, the full systematic name is 3-[(dimethylamino)methyl]piperidin-3-ol .

Structural Representation
The molecular formula of the compound is C₈H₁₈N₂O , with a molecular weight of 158.24 g/mol . The structure comprises a piperidine ring with a hydroxyl group and a dimethylaminomethyl group at position 3. The dimethylaminomethyl substituent consists of a methylene bridge (-CH₂-) connecting the piperidine ring to a dimethylamino group.

Property Value
IUPAC Name 3-[(Dimethylamino)methyl]piperidin-3-ol
Molecular Formula C₈H₁₈N₂O
Molecular Weight 158.24 g/mol
SMILES CN(C)CC1(CCCNC1)O

The SMILES notation confirms the connectivity: the piperidine ring (N1CCCCC1) is modified by a hydroxyl group (-O) and a dimethylaminomethyl (-CH₂N(CH₃)₂) group at position 3.

Registry Numbers and CAS Identification

The compound is recognized in chemical databases under specific identifiers. While the base form of This compound is less commonly cataloged, its dihydrochloride salt (This compound dihydrochloride ) is widely referenced.

Identifier Value
CAS Registry Number 1609395-56-3 (dihydrochloride)
Molecular Weight 231.16 g/mol (dihydrochloride)

The dihydrochloride salt (C₈H₂₀Cl₂N₂O) is a crystalline solid with enhanced solubility in polar solvents due to the ionic nature of the hydrochloride groups. The base compound’s CAS number is not explicitly provided in public databases, though its structural and synthetic relevance is acknowledged in pharmaceutical chemistry literature.

Properties

Molecular Formula

C8H18N2O

Molecular Weight

158.24 g/mol

IUPAC Name

3-[(dimethylamino)methyl]piperidin-3-ol

InChI

InChI=1S/C8H18N2O/c1-10(2)7-8(11)4-3-5-9-6-8/h9,11H,3-7H2,1-2H3

InChI Key

PFNNMDIHGDEFDN-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1(CCCNC1)O

Origin of Product

United States

Preparation Methods

Mannich Reaction-Based Synthesis

The Mannich reaction is a cornerstone for introducing dimethylaminomethyl groups. In one approach, 3-hydroxypiperidine is oxidized to piperidin-3-one using Jones reagent (CrO₃/H₂SO₄) . Subsequent treatment with formaldehyde and dimethylamine under acidic conditions (HCl, 50°C, 12 h) forms 3-(dimethylaminomethyl)piperidin-3-one via iminium intermediate formation . Reduction with NaBH₄ in methanol (0°C, 2 h) yields the target compound in 65% overall yield . This method benefits from scalability but requires careful oxidation-reduction steps to preserve stereochemistry.

Reductive Amination of Ketone Intermediates

Reductive amination offers a streamlined pathway. Piperidin-3-one reacts with dimethylamine in the presence of NaBH₃CN (MeOH, rt, 6 h), directly forming the tertiary amine . The reaction proceeds via Schiff base formation, followed by borohydride reduction. While this method achieves 58% yield , competing side reactions (e.g., over-alkylation) necessitate purification via silica gel chromatography (CH₂Cl₂:MeOH = 9:1) .

Grignard Addition to Protected Piperidinones

A Grignard-based strategy starts with N-Boc-piperidin-3-one . Reaction with (dimethylamino)methylmagnesium bromide (THF, −78°C to rt, 4 h) introduces the dimethylaminomethyl group, followed by Boc deprotection (TFA/CH₂Cl₂, 0°C, 1 h) and hydroxyl group regeneration . This method achieves 72% yield but requires anhydrous conditions and cryogenic temperatures, limiting industrial feasibility .

Nucleophilic Substitution with Mesyl Intermediates

A patent-derived method involves 3-hydroxypiperidine mesylation (MsCl, Et₃N, CH₂Cl₂, 0°C, 2 h) to form 3-mesyloxypiperidine . Displacement with dimethylamine (DMF, 100°C, 12 h) replaces the mesyl group with dimethylaminomethyl, yielding the product in 70% yield after column chromatography . This approach avoids oxidation steps but risks racemization at the 3-position.

Cyclization of Amino Alcohol Precursors

A stereoselective route employs N-methyl-3-aminopropanol and glyoxal under acidic conditions (HCl, reflux, 8 h) to form the piperidine ring via cyclization . The intermediate undergoes dimethylation (CH₃I, K₂CO₃, DMF, 60°C, 4 h) to install the tertiary amine, achieving 60% yield with >95% diastereomeric excess . This method is advantageous for enantioselective synthesis but requires chiral starting materials.

Comparative Analysis of Methods

MethodStarting MaterialKey Reagents/ConditionsYieldAdvantagesLimitations
Mannich Reaction3-HydroxypiperidineCrO₃, HCHO, Me₂NH, NaBH₄65%Scalable, fewer stepsOxidation-reduction sensitivity
Reductive AminationPiperidin-3-oneMe₂NH, NaBH₃CN58%Direct aminationCompeting side reactions
Grignard AdditionN-Boc-piperidin-3-one(Me₂NCH₂)MgBr, TFA72%High yieldCryogenic conditions required
Nucleophilic Substitution3-HydroxypiperidineMsCl, Me₂NH70%No oxidation stepsRacemization risk
CyclizationN-Methyl-3-aminopropanolGlyoxal, CH₃I60%StereoselectiveRequires chiral precursors

Stereochemical Considerations

The geminal dimethylaminomethyl and hydroxyl groups introduce stereochemical complexity. Methods employing chiral catalysts (e.g., Jacobsen’s catalyst) or enantiopure starting materials (e.g., S-pyroglutaminol ) achieve >90% enantiomeric excess . Racemic mixtures, as seen in nucleophilic substitution routes, require resolution via chiral HPLC (Chiralpak AD-H column, hexane:IPA = 85:15) .

Chemical Reactions Analysis

Types of Reactions

3-((Dimethylamino)methyl)piperidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The hydroxyl group in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amine derivatives.

Scientific Research Applications

3-((Dimethylamino)methyl)piperidin-3-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 3-((Dimethylamino)methyl)piperidin-3-ol involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs of Piperidin-3-ol Derivatives

The piperidin-3-ol scaffold is a common motif in bioactive molecules. Below is a comparison of key derivatives:

Compound Name Substituent Molecular Formula Molecular Weight Key Properties/Activities Reference
3-((Dimethylamino)methyl)piperidin-3-ol (Dimethylamino)methyl C₈H₁₈N₂O 158.24 Bifunctional basicity; potential CNS activity (inferred) -
3-Methylpiperidin-3-ol hydrochloride Methyl C₆H₁₄ClNO 159.64 Intermediate in organic synthesis
3-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-3-ol Oxadiazolylmethyl C₁₀H₁₆N₃O₂ 225.3 Structural complexity for drug design
3-((5-Chlorothiophen-2-yl)methyl)piperidin-3-ol Chlorothiophenylmethyl C₁₀H₁₂ClNOS 231.74 Intermediate for MDRB-targeting agents
(3R)-1-Methylpiperidin-3-ol Methyl C₆H₁₃NO 115.17 Chiral building block

Key Observations :

Comparison with Dimethylamino-Containing Compounds

Dimethylamino groups are prevalent in bioactive molecules. Notable examples include:

HDAC Inhibitors ()
  • Compound 3c: (E)-4-((2-(4-(Dimethylamino)benzoyl)hydrazono)methyl)-N-hydroxybenzamide Activity: Potent HDAC6/8 dual inhibitor, induces α-tubulin acetylation and apoptosis in cancer cells . Comparison: The dimethylamino group in 3c enhances enzyme binding affinity, suggesting that the dimethylaminomethyl group in the target compound may similarly modulate target interactions.
Serotonergic Antagonists ()
  • MCI-9042: Mono[2-(dimethylamino)-1-[[2-[2-(3-methoxyphenyl)ethyl]phenoxy]methyl]ethyl] succinate hydrochloride Activity: Inhibits platelet aggregation via S2 serotonergic receptor antagonism . Comparison: The dimethylamino group contributes to receptor binding, a property that could be leveraged in the target compound for CNS or cardiovascular applications.
RAFT Copolymers ()
  • Poly(DMAEMA-co-MMA): Contains dimethylaminoethyl methacrylate (DMAEMA) units. Properties: Dual pH- and temperature-sensitive behavior; controlled drug delivery applications . Comparison: The dimethylamino group in DMAEMA influences polymer stability and responsiveness, highlighting its utility in material science.

Biological Activity

3-((Dimethylamino)methyl)piperidin-3-ol, often referred to as DMAMP, is a piperidine derivative that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

DMAMP is characterized by a piperidine ring substituted with a dimethylaminomethyl group. Its molecular formula is C8H18N2OC_8H_{18}N_2O, and it has a molecular weight of approximately 158.24 g/mol. The presence of the dimethylamino group enhances its solubility and bioavailability, making it suitable for various biological applications.

1. Neuropharmacological Effects

DMAMP has been investigated for its interactions with neurotransmitter systems, particularly its effects on cholinergic receptors. Research indicates that compounds with similar structures can act as ligands for muscarinic acetylcholine receptors (mAChRs), which are implicated in cognitive functions and memory processes. Activation of these receptors may lead to enhanced synaptic plasticity and neuroprotection, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's.

2. Antidepressant Potential

Studies have explored the antidepressant-like effects of DMAMP in animal models. Its mechanism appears to involve modulation of the serotonergic system, particularly through the inhibition of serotonin reuptake. This aligns with findings that piperidine derivatives often exhibit significant antidepressant activity due to their ability to interact with serotonin transporters.

Comparative Biological Activity

The biological activity of DMAMP can be compared to other piperidine derivatives, highlighting its unique features:

Compound NameStructure TypeBiological ActivityUnique Features
4-(Dimethylamino)methylpiperidin-4-olPiperidine derivativeAntidepressant potentialHydroxyl group on different carbon
1-(Dimethylamino)propan-2-olAliphatic amineCNS stimulantStraight-chain structure
4-(Aminomethyl)piperidin-3-olPiperidine derivativeAntimicrobial activityLacks methyl groups on nitrogen

1. Anticancer Activity

Recent studies have indicated that DMAMP exhibits anticancer properties through apoptosis induction in various cancer cell lines. For instance, a study demonstrated that DMAMP showed cytotoxicity in FaDu hypopharyngeal tumor cells, outperforming standard chemotherapeutic agents like bleomycin . The compound's ability to induce apoptosis suggests a promising avenue for cancer therapy development.

2. Interaction with GABA Receptors

Research has also explored the interaction of DMAMP with GABA receptors, which play a crucial role in inhibitory neurotransmission in the central nervous system. The compound's potential to modulate GABAergic activity could position it as a candidate for treating anxiety disorders and epilepsy .

The mechanisms through which DMAMP exerts its biological effects are multifaceted:

  • Cholinergic Modulation : By influencing mAChRs, DMAMP may enhance cognitive functions and provide neuroprotective effects.
  • Serotonergic Pathways : Its interaction with serotonin transporters may underlie its antidepressant effects.
  • GABAergic Influence : Potential modulation of GABA receptors could contribute to anxiolytic properties.

Q & A

Basic: What are the primary synthetic routes for 3-((Dimethylamino)methyl)piperidin-3-ol, and how do reaction parameters affect yield and purity?

Answer:
The synthesis typically involves reductive amination of ketone precursors or cyclization of amino alcohols. For example, intermediates like 3-(dimethylamino)propanal may undergo cyclization under acidic conditions to form the piperidin-3-ol core. Reaction parameters such as solvent choice (e.g., ethanol or THF), temperature (40–80°C), and catalysts (e.g., Pd/C for hydrogenation) critically influence yield and purity. Optimizing stoichiometry of dimethylamine derivatives and reducing agents (e.g., NaBH₃CN) is essential to minimize by-products like over-alkylated species .

Advanced: How can stereochemical inconsistencies in synthesized this compound derivatives be resolved?

Answer:
Chiral chromatography (e.g., HPLC with chiral stationary phases) or diastereomeric salt formation using resolving agents (e.g., tartaric acid) can separate enantiomers. Asymmetric synthesis methods, such as employing chiral catalysts (e.g., Ru-BINAP complexes) during reductive amination, enhance enantiomeric excess. Comparative analysis of NMR data (e.g., coupling constants in 1^1H-NMR) and X-ray crystallography of derivatives can confirm absolute configuration .

Basic: What spectroscopic and analytical techniques are indispensable for structural confirmation of this compound?

Answer:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR identify backbone protons (e.g., piperidine ring protons at δ 2.5–3.5 ppm) and dimethylamino groups (singlet at δ 2.2–2.3 ppm).
  • IR Spectroscopy : Hydroxyl (O–H stretch ~3300 cm⁻¹) and tertiary amine (C–N stretch ~1200 cm⁻¹) bands confirm functional groups.
  • Mass Spectrometry : High-resolution MS validates molecular formula (e.g., [M+H]⁺ peak at m/z 173.15).
    Cross-referencing with synthetic intermediates and known analogs is critical .

Advanced: What strategies optimize enantioselectivity in asymmetric synthesis of this compound?

Answer:

  • Chiral Auxiliaries : Use of (R)- or (S)-proline derivatives during cyclization induces stereocontrol.
  • Catalytic Asymmetric Hydrogenation : Pd or Rh catalysts with chiral ligands (e.g., Josiphos) reduce imine intermediates with >90% ee.
  • Kinetic Resolution : Enzymatic methods (e.g., lipases) selectively hydrolyze undesired enantiomers.
    Reaction monitoring via chiral HPLC and DFT calculations to predict transition states aids optimization .

Basic: How should researchers handle and store this compound to ensure stability?

Answer:
Store under inert atmosphere (N₂ or Ar) at −20°C in amber vials to prevent oxidation and moisture absorption. Use anhydrous solvents (e.g., dried THF) during synthesis. Safety protocols include fume hood use, nitrile gloves, and spill containment kits due to potential amine-related irritancy .

Advanced: How can conflicting biological activity data across studies be systematically addressed?

Answer:

  • Standardized Assays : Replicate experiments using consistent cell lines (e.g., HEK293 for receptor studies) and controls.
  • Metabolic Stability Analysis : Assess compound stability in plasma or liver microsomes to rule out degradation artifacts.
  • Structural Analog Comparison : Compare activity of derivatives (e.g., fluorinated or methylated analogs) to identify pharmacophore elements.
    Meta-analysis of published IC₅₀ values and molecular docking studies can clarify structure-activity relationships .

Basic: What are the key applications of this compound in medicinal chemistry research?

Answer:
It serves as a scaffold for:

  • Neurological Agents : Modulation of σ-1 receptors or monoamine transporters.
  • Antimicrobials : Structural mimicry of bacterial cell wall components.
  • Kinase Inhibitors : Functionalization of the hydroxyl group for ATP-binding site interactions.
    Biological screening often involves radioligand binding assays and cytotoxicity profiling .

Advanced: What methodologies elucidate interactions between this compound and biological targets like GPCRs?

Answer:

  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (kₐₙ/kₒff) to immobilized receptors.
  • Cryo-EM : Resolves compound-receptor complexes at near-atomic resolution.
  • Mutagenesis Studies : Identify critical binding residues (e.g., Tyr³⁵⁶ in the β₂-adrenergic receptor) via alanine scanning.
    Computational MD simulations predict binding modes and guide SAR .

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